

"NMDA receptor potentiator-1" structure-activity relationship studies

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Compound of Interest

Compound Name: NMDA receptor potentiator-1

Cat. No.: B6582588

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An in-depth analysis of the scientific literature reveals that "NMDA receptor potentiator-1" is not a universally recognized designation for a specific chemical entity. Rather, it likely represents a placeholder for a lead compound within a particular research program or publication. To provide a comprehensive technical guide on the structure-activity relationship (SAR) of NMDA receptor potentiators, this document will focus on a well-characterized class of GluN2A-selective N-methyl-D-aspartate (NMDA) receptor positive allosteric modulators (PAMs). We will use a representative compound from this class, designated here as "Compound 1," as a foundational example to explore its SAR.

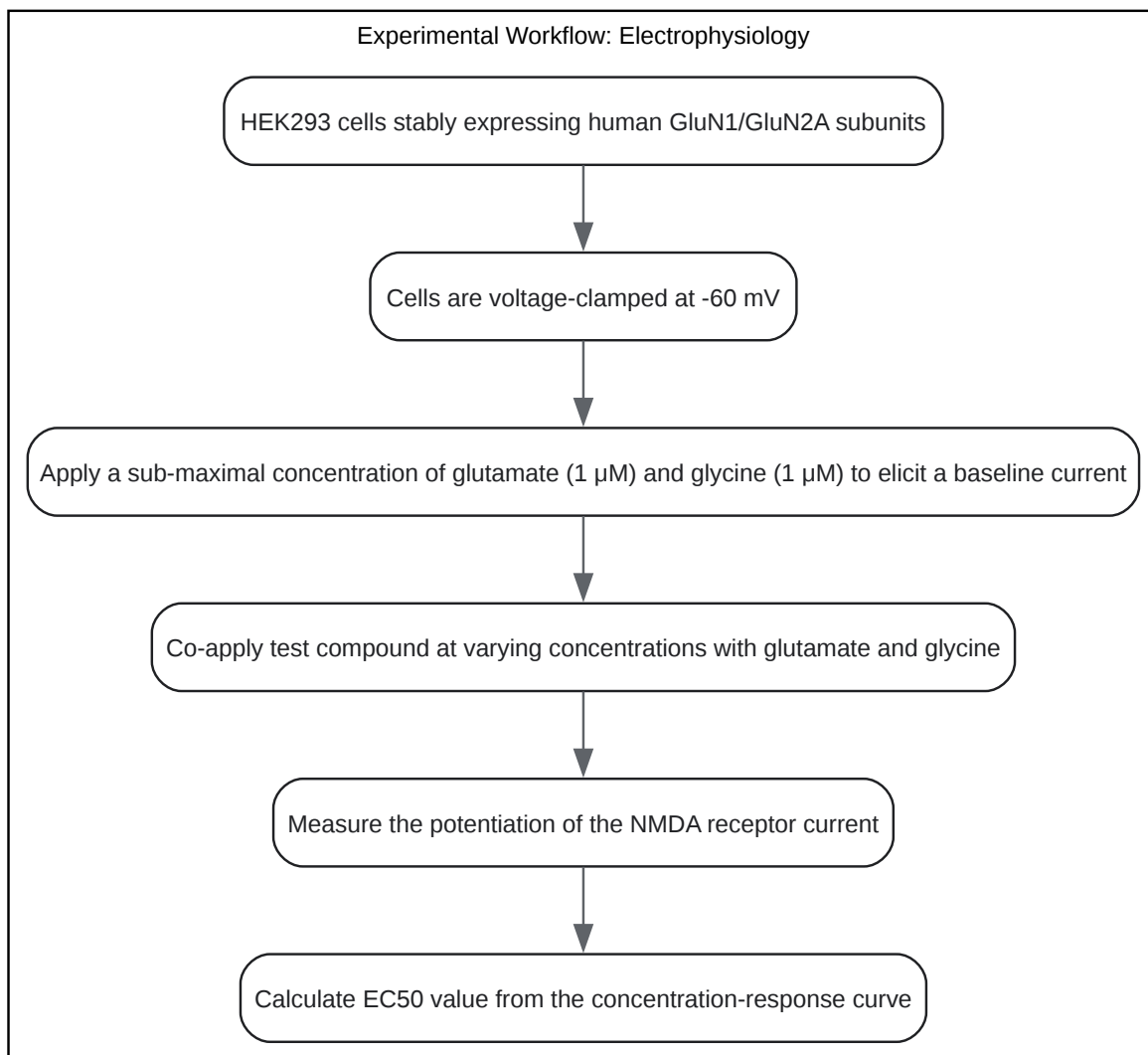
Introduction to NMDA Receptor Potentiators

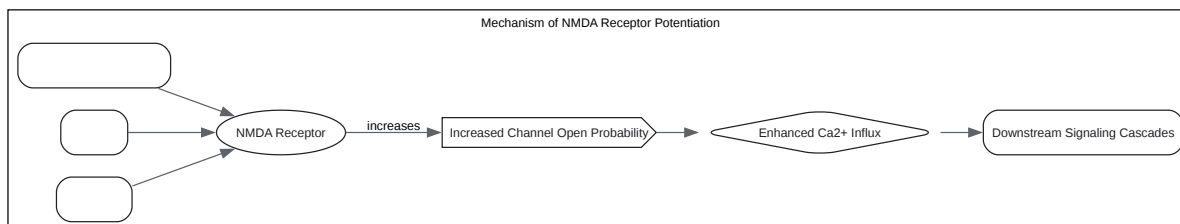
NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory. Their dysfunction is implicated in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. NMDA receptor PAMs are compounds that enhance the receptor's response to the endogenous co-agonists, glutamate and glycine, without directly activating the receptor themselves. This modulatory approach offers a more subtle and potentially safer therapeutic strategy compared to direct agonists.

The focus of this guide is on a series of 2-(1H-pyrazol-1-yl)acetamide derivatives, which have been identified as potent and selective PAMs for NMDA receptors containing the GluN2A subunit.

Core Structure and Numbering

The core scaffold of the 2-(1H-pyrazol-1-yl)acetamide series is presented below. The structure-activity relationship section will refer to substitutions at the R1, R2, and R3 positions.





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